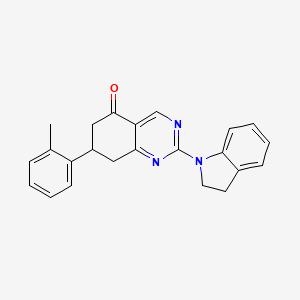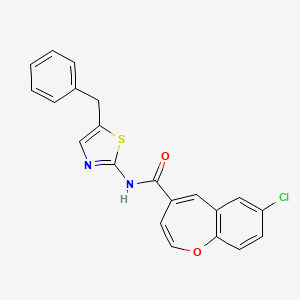![molecular formula C25H20ClN5O2 B11329037 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11329037.png)
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a unique combination of benzoxazole, triazole, and chlorophenyl groups
Preparation Methods
The synthesis of 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized from 2-aminophenol and a suitable carboxylic acid derivative under acidic conditions.
Synthesis of Triazole Ring: The triazole ring is often formed via a cycloaddition reaction between an azide and an alkyne.
Coupling Reactions: The chlorophenyl and dimethylphenyl groups are introduced through coupling reactions, such as Suzuki or Heck coupling.
Final Assembly: The final compound is assembled through a series of condensation reactions, often under controlled temperature and pH conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and automated systems to streamline the process.
Chemical Reactions Analysis
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form new derivatives.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Biological Research: It is used in biological assays to study its effects on various cellular processes and pathways.
Chemical Research: The compound serves as a model for studying the reactivity and properties of complex organic molecules.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can be compared with similar compounds such as:
1-(4-chlorophenyl)-3-phenylurea: Both compounds contain a chlorophenyl group, but differ in their core structures and biological activities.
5-(4-chlorophenyl)-1,3,4-thiadiazole: This compound shares the chlorophenyl group but has a different heterocyclic core, leading to distinct chemical properties and applications.
Indole Derivatives: Indole derivatives have similar aromatic structures but differ in their biological activities and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential therapeutic benefits.
Properties
Molecular Formula |
C25H20ClN5O2 |
|---|---|
Molecular Weight |
457.9 g/mol |
IUPAC Name |
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(3,4-dimethylphenyl)-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C25H20ClN5O2/c1-14-4-9-19(12-15(14)2)27-25(32)23-16(3)31(30-28-23)20-10-11-22-21(13-20)24(33-29-22)17-5-7-18(26)8-6-17/h4-13H,1-3H3,(H,27,32) |
InChI Key |
IFAODWAIIBUISO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC4=C(ON=C4C=C3)C5=CC=C(C=C5)Cl)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3-dimethyl-N-[3-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11328965.png)
![N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-2-fluorobenzamide](/img/structure/B11328968.png)

![8-(4-tert-butylphenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11328981.png)

![1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11329001.png)
![7-chloro-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-1-benzoxepine-4-carboxamide](/img/structure/B11329002.png)
![N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-(4-methylphenoxy)acetamide](/img/structure/B11329006.png)
![1-(furan-2-ylmethyl)-4-(propylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11329013.png)
![Ethyl 5-cyano-4-(furan-2-yl)-6-({2-[(3-methylbutyl)amino]-2-oxoethyl}sulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11329020.png)
![N-(3-ethoxypropyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11329034.png)


